(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione
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Overview
Description
(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common route includes the reaction of 4-(dimethylamino)benzaldehyde with 4-(naphthalen-1-yl)piperazine in the presence of a thionating agent such as Lawesson’s reagent. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 60°C to 80°C to ensure the formation of the desired thione product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures (25°C to 50°C).
Reduction: Lithium aluminum hydride; low temperatures (0°C to 25°C).
Substitution: Nitric acid, bromine; ambient to elevated temperatures (25°C to 80°C).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic and heterocyclic structures allow it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanone: Similar structure but with a carbonyl group instead of a thione group.
(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a thione group.
Uniqueness
(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with carbonyl or hydroxyl groups, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-naphthalen-1-ylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3S/c1-24(2)20-12-10-19(11-13-20)23(27)26-16-14-25(15-17-26)22-9-5-7-18-6-3-4-8-21(18)22/h3-13H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAPIOMVEIRFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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